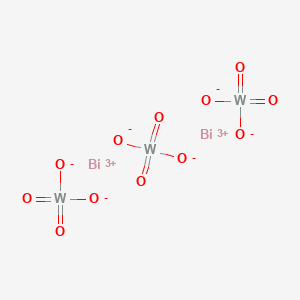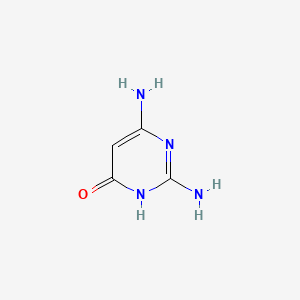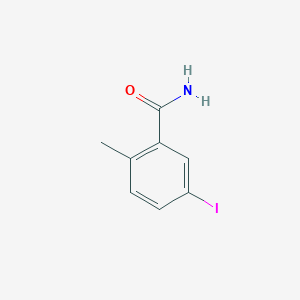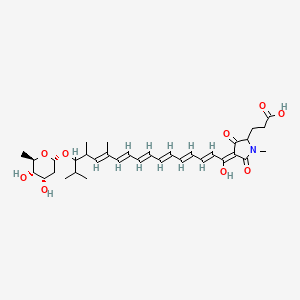
Ferro Molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferro Molybdenum is an important iron-molybdenum metal alloy, with a molybdenum content of 60–75% . It is the main source for molybdenum alloying of HSLA steel . It is an extremely versatile alloy used primarily in high-strength low alloys and stainless steels . It has numerous beneficial properties and can be used even in cast irons, some high-speed tool steels, and superalloy applications .
Synthesis Analysis
The alloy is produced by heating a mixture of molybdenum (VI) oxide MoO3, aluminium, and iron . The oxide and the aluminium combine via an aluminothermic reaction to give molybdenum in situ . The ferromolybdenum can be purified by electron beam melting or used as it is .Molecular Structure Analysis
Molybdenum belongs to the group of rare metals . Iron and molybdenum form FeMo, Fe7Mo6 intermetallic compounds and solid solutions . The melting point of the alloys decreases slightly with an increase in the molybdenum content to 37.5%, and a further increase in the molybdenum content leads to its significant increase .Chemical Reactions Analysis
The ferromolybdenum manufacturing process begins with molybdenum being mined and transformed into molybdenum (VI) oxide (MoO3) . MoO3 is mixed with iron oxide and aluminum and then reduced by an aluminothermy reaction . Electron-beam melting is applied to purify the ferromolybdenum .Physical And Chemical Properties Analysis
Ferromolybdenum has an apparent density of 9 g/cm³ . Its melting point ranges from 1665-1715 °C . The chemical composition of ferromolybdenum includes Molybdenum (Mo) 65 - 75%, Iron (Fe) 22.75 - 32.75%, Silicon (Si) ≤ 1.5%, Copper (Cu) ≤ 0.50%, Carbon © ≤ 0.10%, Sulfur (S) ≤ 0.10%, and Phosphorous (P) ≤ 0.050% .Mecanismo De Acción
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Recent volatility has generated record highs in global molybdenum markets, with both acute and fundamental factors operating to drive prices beyond the expectations of market participants . Demand for moly-bearing carbon steel from the offshore drilling sector has stayed strong, as offshore drilling activity has remained high due to elevated oil prices .
Propiedades
Número CAS |
12382-30-8 |
|---|---|
Nombre del producto |
Ferro Molybdenum |
Fórmula molecular |
FeMo |
Peso molecular |
151.785 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)




